molecular formula C10H24Cl2N2 B1424113 N-Butyl-N-methyl-4-piperidinamine dihydrochloride CAS No. 1220035-47-1

N-Butyl-N-methyl-4-piperidinamine dihydrochloride

Cat. No. B1424113
M. Wt: 243.21 g/mol
InChI Key: TZFJWPCNYHVPIM-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-4-piperidinamine dihydrochloride, also known as 1-Butyryl-N-methyl-4-piperidinamine hydrochloride, is a chemical compound with the molecular formula C10H24Cl2N2 . It has a molecular weight of 243.21 g/mol.


Molecular Structure Analysis

The molecular structure of N-Butyl-N-methyl-4-piperidinamine dihydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with a butyl and a methyl group .

Scientific Research Applications

1. Potential as a Motilin Receptor Agonist

N-Butyl-N-methyl-4-piperidinamine dihydrochloride, through its derivatives, has been explored as a motilin receptor agonist. This application is significant in potentiating neuronal-mediated contractions in gastric antrum tissue, which may have implications in gastrointestinal motility disorders (Westaway et al., 2009).

2. Role in Aromatase Inhibition

This compound, through its structural analogs, has shown promising results in aromatase inhibition, which is crucial in estrogen biosynthesis. This aspect is particularly relevant in the context of hormone-dependent breast cancer treatment, suggesting its potential utility in oncology research (Hartmann & Batzl, 1986).

3. Application in Radiochemistry

In the field of radiochemistry, derivatives of N-Butyl-N-methyl-4-piperidinamine dihydrochloride have been used in the synthesis of radioactive compounds, such as lorcainide monohydrochloride. This demonstrates its utility in developing radiopharmaceuticals and conducting research in nuclear medicine (Thijssen, Knaeps, & Heykants, 1981).

4. Synthesis of Hybrid Molecules with CNS Applications

Research has shown that derivatives of N-Butyl-N-methyl-4-piperidinamine dihydrochloride can be synthesized into hybrid molecules with potential central nervous system applications. This includes compounds with anticonvulsant and antinociceptive activity, indicating a significant role in neuroscience and pharmacology (Kamiński et al., 2016).

5. Exploration in Anion Exchange Membranes

In materials science, poly(arylene piperidinium)s, derived from N-Butyl-N-methyl-4-piperidinamine dihydrochloride, have been studied as anion exchange membranes (AEMs) for alkaline fuel cells. This showcases its relevance in energy research, particularly in the development of sustainable energy technologies (Olsson, Pham, & Jannasch, 2018).

6. Implications in Electroplating

Research has predicted the use of N-Butyl-N-methyl-4-piperidinamine dihydrochloride derivatives as levelers in electroplating processes. This demonstrates its potential application in industrial chemistry and material science (Wang et al., 2012).

properties

IUPAC Name

N-butyl-N-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-9-12(2)10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFJWPCNYHVPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-N-methyl-4-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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